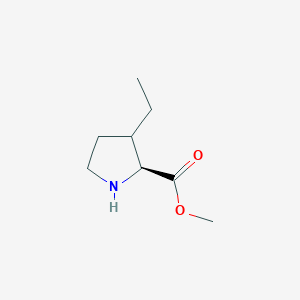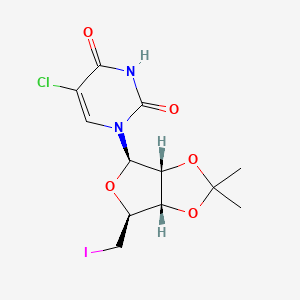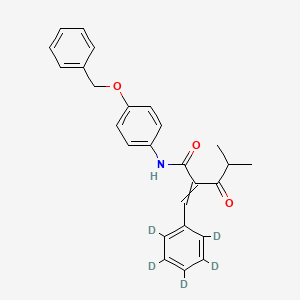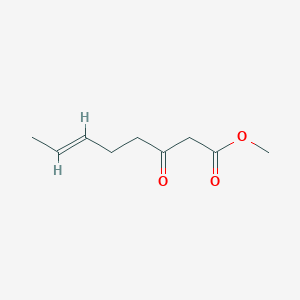
Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,2,3,4-tetra-o-isobutyryl-beta-D-glucopyranuronate is a chemically synthesized derivative of glucopyranuronate. It's synthesized for various applications in chemical and biochemical research, demonstrating interesting structural and chemical properties due to its modified sugar backbone.
Synthesis Analysis
The synthesis of tetraesters of Methyl α-D-Glucopyranoside, including this compound, involves the reaction of methyl α-D-glucopyranoside with acyl chloride under controlled conditions. This process results in the formation of target glucose tetraesters, confirmed through 1H NMR and HRMS techniques, indicating successful synthesis and structural integrity of the compounds (Xie Hui et al., 2011).
Molecular Structure Analysis
Molecular structure analyses, including crystallographic studies, have provided detailed insights into the configuration and spatial arrangement of this compound molecules. Crystal structure determinations reveal that these compounds often crystallize in specific space groups, with distinct crystal forms showing the geometric arrangement of molecules and the absence of other crystal forms upon recrystallization from various solvents (J. A. Hayes et al., 2016).
Aplicaciones Científicas De Investigación
Metabolism and Toxicity of Related Compounds
A review on the metabolism and toxicity of 2-Methylpropene, a compound related in terms of chemical structure to isobutylene groups, discusses its metabolic fate and toxicity, emphasizing the importance of metabolic activation and detoxification processes in determining potential toxicity (Cornet & Rogiers, 1997)[https://consensus.app/papers/metabolism-toxicity-2methylpropene-isobutenea-review-cornet/b0413e30cdbd55e2ae44f893a2d63258/?utm_source=chatgpt].
Therapeutic Applications of Tetrahydroisoquinolines
Tetrahydroisoquinolines, which share structural motifs with the query compound, have been explored for their therapeutic potential, including anti-cancer and neuroprotective properties (Singh & Shah, 2017)[https://consensus.app/papers/tetrahydroisoquinolines-therapeutics-patent-review-singh/e640d1ae379a51f680a73b776744598b/?utm_source=chatgpt]. This suggests potential research avenues for similar compounds in therapeutic applications.
Neuroprotective and Antidepressant-like Activity
Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline, a compound with partial structural similarity, demonstrates neuroprotective, antiaddictive, and antidepressant properties in animal models, indicating a possible area of interest for similar compounds in neurodegenerative diseases or psychiatric conditions (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018)[https://consensus.app/papers/1metiq-compound-present-mammalian-brain-displays-antkiewicz‐michaluk/db817e45a93b5af29aa123a54094ec9a/?utm_source=chatgpt].
Molecular Mechanisms and Clinical Applications
An extensive review of the literature on DNA methyltransferase inhibitors, which might share functional groups or reactivity with the query compound, highlights the role of methylation in gene expression and the potential for therapeutic applications in cancer treatment (Goffin & Eisenhauer, 2002)[https://consensus.app/papers/methyltransferase-inhibitorsstate-goffin/9cc012f6074a5cbe8212169091a212d1/?utm_source=chatgpt].
Biopolymer Modification and Applications
Studies on xylan derivatives, focusing on chemical modifications and resulting properties, could provide insights into the modification potential and application areas for structurally complex carbohydrates, including those related to the query compound (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014)[https://consensus.app/papers/xylan-derivatives-application-minireview-results-petzoldwelcke/adae5bfc26eb510b890cc227b6eb54d3/?utm_source=chatgpt].
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate is a glucuronide derivative . It primarily targets the production of prostaglandins and leukotrienes, which are key players in the inflammatory response .
Mode of Action
This compound interacts with its targets by inhibiting their production . This interaction results in a decrease in the inflammatory response, making it useful in the treatment of inflammatory diseases .
Biochemical Pathways
The compound affects the biochemical pathways involved in the production of prostaglandins and leukotrienes . The downstream effects of this include a reduction in inflammation and potential relief from symptoms of diseases such as rheumatoid arthritis and Crohn’s disease .
Result of Action
The primary result of the action of this compound is a reduction in inflammation due to its inhibitory effects on the production of prostaglandins and leukotrienes . Additionally, it has been shown to induce cell death in certain cancer cells, suggesting potential as an anticancer agent .
Action Environment
Análisis Bioquímico
Biochemical Properties
Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate is commonly used in the pharmaceutical industry for its anti-inflammatory properties . It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response . This makes it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn’s disease .
Cellular Effects
In addition to its anti-inflammatory properties, this compound also has potential as an anticancer agent . Studies have shown that it can induce cell death in certain cancer cells, making it a promising candidate for further development in cancer treatment .
Molecular Mechanism
Its ability to inhibit the production of prostaglandins and leukotrienes suggests that it may interact with the enzymes involved in these pathways .
Propiedades
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3/t14-,15-,16-,17+,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMOIPHVGPMCMF-RLAOKGOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)

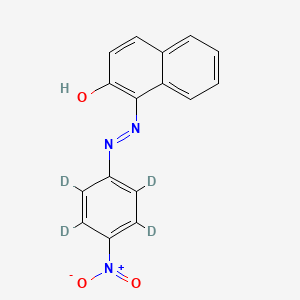

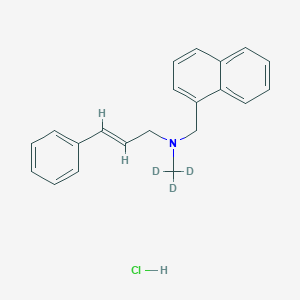
![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/no-structure.png)
![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B1140288.png)
![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)
